molecular formula C14H12BrNO B056637 N-(3-bromophenyl)-2-methylbenzamide CAS No. 123862-54-4

N-(3-bromophenyl)-2-methylbenzamide

Cat. No. B056637
M. Wt: 290.15 g/mol
InChI Key: FMDYTDLTFURXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-methylbenzamide, also known as 3-Bromo-N-(2-methylphenyl)benzamide, is a chemical compound that belongs to the family of benzamides. It has been extensively studied for its potential use as an anti-cancer agent.

Mechanism Of Action

The exact mechanism of action of N-(3-bromophenyl)-2-methylbenzamide is not fully understood. However, it has been suggested that it inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

Biochemical And Physiological Effects

N-(3-bromophenyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, as mentioned earlier. It has also been shown to induce the expression of cell cycle inhibitors such as p21 and p27, which can lead to cell cycle arrest and the inhibition of cancer cell proliferation. Additionally, it has been shown to induce the expression of pro-apoptotic proteins such as Bax and Bad, and to decrease the expression of anti-apoptotic proteins such as Bcl-2, leading to the induction of apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(3-bromophenyl)-2-methylbenzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using N-(3-bromophenyl)-2-methylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-2-methylbenzamide. One possible direction is the further investigation of its mechanism of action, particularly with regard to its inhibition of HDACs. Another possible direction is the development of more efficient synthesis methods for N-(3-bromophenyl)-2-methylbenzamide, which could make it more accessible for further study. Additionally, further studies could be conducted to investigate its potential as a cancer treatment, including in vivo studies to assess its efficacy and safety in animal models.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-methylbenzamide involves the reaction of 3-bromoaniline and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-bromophenyl)-2-methylbenzamide.

Scientific Research Applications

N-(3-bromophenyl)-2-methylbenzamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and ovarian cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer treatment.

properties

CAS RN

123862-54-4

Product Name

N-(3-bromophenyl)-2-methylbenzamide

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

N-(3-bromophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H12BrNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17)

InChI Key

FMDYTDLTFURXTN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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